molecular formula C14H11FO2 B7837947 5-(3-Fluorophenyl)-2-methylbenzoic acid

5-(3-Fluorophenyl)-2-methylbenzoic acid

Cat. No.: B7837947
M. Wt: 230.23 g/mol
InChI Key: ALNMLGNFSISBJA-UHFFFAOYSA-N
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Description

5-(3-Fluorophenyl)-2-methylbenzoic acid is a benzoic acid derivative characterized by a 3-fluorophenyl substituent at the 5-position of the benzene ring and a methyl group at the 2-position (ortho to the carboxylic acid group). This structural arrangement confers unique physicochemical properties, such as altered solubility, acidity (pKa), and bioavailability, compared to unsubstituted benzoic acid. The fluorine atom introduces electron-withdrawing effects, which may influence reactivity and intermolecular interactions, making the compound a valuable intermediate in pharmaceuticals and agrochemicals.

Properties

IUPAC Name

5-(3-fluorophenyl)-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-9-5-6-11(8-13(9)14(16)17)10-3-2-4-12(15)7-10/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALNMLGNFSISBJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=CC=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

5-(3-Fluorophenyl)-2-methylbenzoic acid has found applications in various scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

  • Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-(3-Fluorophenyl)-2-methylbenzoic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the compound's role in a given context.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table compares 5-(3-Fluorophenyl)-2-methylbenzoic acid with key analogs based on substituent modifications and their implications:

Compound Name Substituent at Position 5 Substituent at Position 2 Key Properties/Applications Evidence Source
This compound 3-Fluorophenyl Methyl Hypothesized intermediate for drug synthesis; potential antinociceptive activity inferred from fluorophenyl analogs N/A (hypothetical)
5-(3-Fluorophenyl)-furan-2-carboxylic acid 3-Fluorophenyl Furan ring Enhanced π-π stacking due to furan; used in coordination chemistry
5-(Chlorosulfonyl)-2-methylbenzoic acid Chlorosulfonyl Methyl High reactivity for sulfonamide synthesis; industrial scale production
5-(Benzyloxy)-2-methylbenzoic acid Benzyloxy Methyl Ether group improves lipophilicity; precursor for prodrugs
5-[(Furan-2-ylmethyl)sulfamoyl]-2-methylbenzoic acid Sulfamoyl linked to furan-methyl Methyl Sulfonamide moiety enhances enzyme inhibition potential

Physicochemical Properties

  • Electron-Withdrawing Effects: The 3-fluorophenyl group reduces electron density at the benzene ring, increasing acidity (lower pKa) compared to non-fluorinated analogs like 5-phenyl-2-methylbenzoic acid. This property may enhance binding to biological targets requiring deprotonated carboxylates .
  • Solubility : Methyl and fluorophenyl groups reduce aqueous solubility compared to hydroxylated analogs (e.g., 5-(3-Fluorophenyl)-2-hydroxyisonicotinic acid in ). However, ester or salt forms (e.g., diethyl esters in ) can mitigate this issue .

Biological Activity

5-(3-Fluorophenyl)-2-methylbenzoic acid is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, efficacy against various pathogens, and implications for therapeutic applications.

Chemical Structure and Properties

This compound features a fluorinated phenyl group attached to a benzoic acid structure. The presence of the fluorine atom enhances the compound's binding affinity to biological targets, which can influence its pharmacological properties.

Chemical Structure

ComponentStructure
Molecular FormulaC15_{15}H13_{13}F O2_{2}
Molecular Weight256.27 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, which may include:

  • Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active or allosteric sites, leading to conformational changes that reduce enzymatic function.
  • Antiviral Activity : Studies have indicated that this compound exhibits antiviral potency against viruses such as influenza A, demonstrating its potential in antiviral therapies .

Antimicrobial Properties

Research has shown that this compound possesses antimicrobial properties, particularly against various bacterial strains:

  • Staphylococcus aureus : The compound has shown effectiveness against both standard and resistant strains (MRSA), with minimum inhibitory concentration (MIC) values indicating significant activity .
  • Mycobacterium tuberculosis : Limited antimicrobial activity was observed; however, derivatives with similar structures exhibited promising results against this pathogen .

Antiviral Activity

The antiviral efficacy of this compound has been documented in several studies:

  • Influenza A Virus : The compound demonstrated effective inhibition of viral replication, suggesting its potential use in treating influenza infections .
  • Mechanism Insights : The fluorine substitution enhances the compound's stability and binding affinity, contributing to its antiviral properties.

Case Studies and Research Findings

  • Case Study on Antiviral Efficacy :
    • A study investigated the antiviral activity of various benzoic acid derivatives, including this compound. Results indicated a significant reduction in viral load in treated cells compared to controls.
  • In Vitro Studies :
    • In vitro assays conducted on cell lines infected with influenza A showed that the compound reduced viral replication by up to 70% at certain concentrations, highlighting its therapeutic potential.

Summary of Biological Activities

Activity TypeTarget Pathogen/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusSignificant inhibition (MIC < 10 µg/mL)
AntiviralInfluenza A virus70% reduction in viral load
AntitubercularMycobacterium tuberculosisLimited activity

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